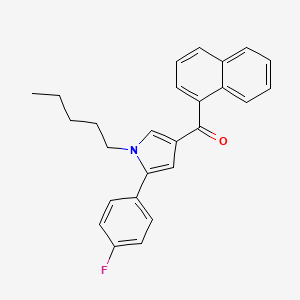

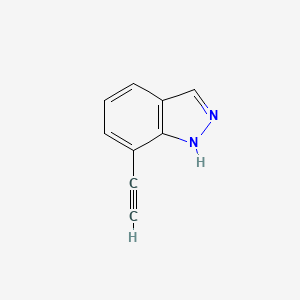

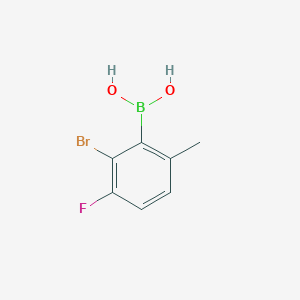

![molecular formula C11H15N5S B1387662 4-amino-5-{[benzyl(méthyl)amino]méthyl}-4H-1,2,4-triazole-3-thiol CAS No. 1207326-92-8](/img/structure/B1387662.png)

4-amino-5-{[benzyl(méthyl)amino]méthyl}-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

“4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring . These compounds are known for their diverse biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions . For instance, benzoic acid hydrazide can be synthesized by reacting methyl benzoate with hydrazine hydrate. This compound can then react with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus of 1,2,4-triazole can be prepared by cyclizing this potassium salt with hydrazine hydrate under reflux conditions .Molecular Structure Analysis

The molecular structure of “4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” can be elucidated using various spectral and physicochemical techniques. For instance, 1H NMR data can provide information about the hydrogen atoms in the molecule, while 13C NMR can provide information about the carbon atoms .Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions. For example, they can react with different aldehydes to synthesize Schiff bases, which can be cyclized by treating with thioglycolic acid . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” can be determined using various techniques. For example, the melting point can be determined experimentally . The compound’s solubility, polarity, and reactivity can also be inferred from its molecular structure.Applications De Recherche Scientifique

Activités antifongiques

Les systèmes cycliques 1,2,4-triazole, y compris celui présent dans le composé, sont connus pour leurs activités antifongiques . La concentration minimale inhibitrice (CMI) des composés synthétisés a montré des résultats importants contre les bactéries Gram (+ve) et Gram (-ve) et des activités antifongiques comparées aux médicaments standard .

Propriétés anticancéreuses

Le cycle 1,2,4-triazole est également incorporé dans plusieurs médicaments qui ont montré des propriétés anticancéreuses . Le dérivé 5-(pyridin-4yl)-1,2,4-triazole-3-thiones a montré une activité antitumorale .

Activité anti-inflammatoire

Le cycle 1,2,4-triazole a été rapporté comme ayant une activité anti-inflammatoire . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.

Propriétés antivirales

Certains hétérocycles, y compris le motif 1,2,4-triazole, sont de puissants agents anti-VIH . Le nucléoside ribavirine portant une structure 1,2,4-triazole a été utilisé comme médicament pour le traitement des infections par le virus de l'hépatite C .

Agents antioxydants

Les dérivés 1,2,4-triazole substitués par des mercapto et des thiones ont été rapportés comme agents antioxydants . Cela suggère que le composé pourrait avoir des applications potentielles dans la prévention des maladies liées au stress oxydatif.

Propriétés antimicrobiennes

Le système cyclique 1,2,4-triazole, en particulier lorsqu'il est substitué par des groupes mercapto et amino, a été rapporté pour des activités antibactériennes . Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.

Propriétés anticonvulsivantes

Les dérivés 1,2,4-triazole ont été rapportés comme présentant des propriétés anticonvulsivantes . Cela suggère des applications potentielles dans le traitement de l'épilepsie et d'autres troubles convulsifs.

Détection de marqueurs d'ADN

Le 1H-1,2,4-triazole-3-thiol, un composé apparenté, a été utilisé dans une étude pour concevoir une sonde basée sur la diffusion Raman améliorée par la surface pour la détection rapide et précise des marqueurs d'ADN . Cela suggère des applications potentielles dans la recherche génétique et le diagnostic.

Orientations Futures

Research on 1,2,4-triazole derivatives is a hot topic due to their diverse biological activities and potential applications in medicine, agriculture, and materials science . Future research could focus on developing new and efficient methodologies for synthesizing 1,2,4-triazole derivatives and exploring their potential as new drug candidates .

Mécanisme D'action

Target of Action

The primary target of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is copper . The compound interacts with the copper surface, playing a significant role in corrosion inhibition .

Mode of Action

The compound interacts with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction results in a change in the surface properties of the copper, providing a protective layer that inhibits corrosion .

Biochemical Pathways

It’s known that the compound’s interaction with copper surfaces can influenceelectrochemical processes . This could potentially affect a range of biochemical pathways, particularly those involving electron transfer.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The primary result of the compound’s action is the inhibition of corrosion on copper surfaces . This can help to extend the lifespan of copper materials and components, making it valuable in a variety of industrial applications .

Action Environment

The efficacy and stability of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol can be influenced by various environmental factors. For instance, its corrosion inhibition properties have been studied in a 3.5% NaCl solution , suggesting that it may be particularly effective in saline or marine environments. Additionally, it’s stable under room temperature but can decompose under high temperature or light exposure .

Analyse Biochimique

Biochemical Properties

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring

Cellular Effects

The effects of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a corrosion inhibitor for copper in saline solutions, indicating its potential impact on cellular environments where metal ions are present .

Molecular Mechanism

The molecular mechanism of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol involves binding interactions with biomolecules. It exerts its effects through enzyme inhibition or activation and changes in gene expression. The compound’s interaction with copper surfaces via the sulfur and nitrogen atoms suggests a mechanism involving the formation of stable complexes that inhibit corrosion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effectiveness as a corrosion inhibitor may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .

Metabolic Pathways

4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and effectiveness in different cellular compartments .

Propriétés

IUPAC Name |

4-amino-3-[[benzyl(methyl)amino]methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5S/c1-15(7-9-5-3-2-4-6-9)8-10-13-14-11(17)16(10)12/h2-6H,7-8,12H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEJWJWIJISTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)

![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)